8-Methoxynaphthalene-1-boronic acid

Description

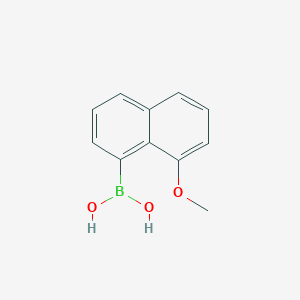

8-Methoxynaphthalene-1-boronic acid is a naphthalene-derived boronic acid with a methoxy (-OCH₃) substituent at the 8-position and a boronic acid (-B(OH)₂) group at the 1-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key nucleophilic partners. The methoxy group’s electron-donating nature may influence the compound’s reactivity, solubility, and electronic properties compared to unsubstituted or differently substituted analogs .

For example, crystallographic studies on (naphthalen-1-yl)boronic acid () reveal a monoclinic crystal system with cell parameters $a = 10.573(3)$ Å, $b = 7.454(2)$ Å, $c = 13.028(4)$ Å, and $\beta = 106.515(4)^\circ$, and a density $D_x = 1.306 \, \text{Mg m}^{-3}$ . The addition of a methoxy group at position 8 would likely alter these parameters due to steric and electronic effects.

Properties

Molecular Formula |

C11H11BO3 |

|---|---|

Molecular Weight |

202.02 g/mol |

IUPAC Name |

(8-methoxynaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C11H11BO3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)12(13)14/h2-7,13-14H,1H3 |

InChI Key |

OFGUNLPQWPJCLE-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C2C(=CC=C1)C=CC=C2OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxynaphthalene-1-boronic acid typically involves the borylation of 8-methoxynaphthalene. One common method is the reaction of 8-methoxynaphthalene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is facilitated by the availability of efficient palladium catalysts and boron reagents .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxynaphthalene-1-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds . It can also participate in deboronation reactions and homocoupling reactions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Deboronation Reactions: Often involve oxidative conditions or the presence of a strong base.

Homocoupling Reactions: Typically require a palladium catalyst and a suitable oxidant.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

8-Methoxynaphthalene-1-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 8-Methoxynaphthalene-1-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the organic group from boron to palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but they likely involve interactions with cellular components and enzymes that can bind boron-containing compounds .

Comparison with Similar Compounds

1-Naphthylboronic Acid (Unsubstituted Parent Compound)

- Structure : Lacks substituents on the naphthalene ring.

- Reactivity : The absence of electron-donating/withdrawing groups results in moderate reactivity in Suzuki couplings.

- Solubility : Lower solubility in polar solvents compared to methoxy-substituted derivatives due to reduced polarity.

- Crystallography : provides detailed parameters for the unsubstituted analog, which serves as a baseline for comparing substituted variants .

2-Methoxynaphthalene-1-boronic Acid (Positional Isomer)

- Structure: Methoxy group at position 2 instead of 6.

- Reactivity : Proximity of the methoxy group to the boron center may stabilize intermediates via resonance or steric hindrance, altering reaction kinetics .

- Commercial Availability: notes that 2-methoxy derivatives are listed in product catalogs but are often discontinued, suggesting synthesis or stability challenges .

8-Hydroxynaphthalene-1,6-disulphonic Acid (Sulfonated Analog)

- Structure : Contains sulfonic acid (-SO₃H) groups at positions 1 and 6 and a hydroxyl (-OH) group at position 8 ().

- Applications : Primarily used in dye manufacturing and as a chelating agent, contrasting with boronic acids’ roles in cross-coupling.

- Regulatory Status : Registered under CAS 117-22-6, with regulatory documentation updated as of 2010 .

Key Comparative Data Table

Research Findings and Challenges

- Synthetic Accessibility : Methoxy-substituted boronic acids require precise regioselective functionalization. cites methods for naphthalene derivatization, but 8-substitution may demand directed ortho-metalation or advanced coupling strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.